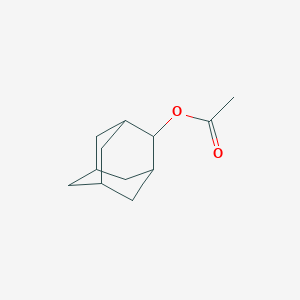

2-Adamantyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19066-22-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-adamantyl acetate |

InChI |

InChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 |

InChI Key |

KCRIKUHGRAGLSF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1C2CC3CC(C2)CC1C3 |

Canonical SMILES |

CC(=O)OC1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Adamantyl Acetate from Adamantanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Adamantyl acetate, a valuable building block in medicinal chemistry and materials science, starting from adamantanone. The process involves a two-step reaction sequence: the reduction of adamantanone to 2-adamantanol, followed by the esterification of the resulting alcohol to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow.

Overall Synthesis Pathway

The synthesis of this compound from adamantanone is achieved through a two-step process:

-

Reduction of the Ketone: Adamantanone is first reduced to the corresponding secondary alcohol, 2-adamantanol. This is a common transformation in organic synthesis, typically achieved using a hydride-based reducing agent.

-

Esterification of the Alcohol: The intermediate, 2-adamantanol, is then esterified using an acetylating agent to produce this compound.

The overall reaction scheme is presented below:

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Reduction of Adamantanone to 2-Adamantanol

The first step involves the reduction of the ketone group in adamantanone to a hydroxyl group, yielding 2-adamantanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] NaBH₄ is a milder and safer option, typically used in alcoholic solvents like methanol or ethanol at room temperature.[1] LiAlH₄ is a more potent reducing agent that requires anhydrous conditions, usually in ether solvents like diethyl ether or THF at low temperatures, due to its violent reaction with water.[1]

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is based on a typical laboratory-scale synthesis.

-

Dissolution: Dissolve adamantanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath again and slowly add water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-adamantanol. The product can be further purified by recrystallization or column chromatography.

Quantitative Data for Reduction of Adamantanone

| Parameter | Value/Condition | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Typically 1-3 hours (monitor by TLC) | N/A |

| Yield | High (typically >90%) | N/A |

Step 2: Esterification of 2-Adamantanol to this compound

The second step is the conversion of 2-adamantanol to this compound. This is an esterification reaction, which can be achieved by reacting the alcohol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, or an acid catalyst.[2]

Experimental Protocol: Esterification using Acetic Anhydride

This protocol describes a common method for acetylation of alcohols.

-

Reactant Mixture: In a round-bottom flask, dissolve 2-adamantanol in pyridine.

-

Cooling: Cool the solution in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the cooled, stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice water and stir until the excess acetic anhydride has hydrolyzed.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for Esterification of 2-Adamantanol

| Parameter | Value/Condition | Reference |

| Acetylating Agent | Acetic Anhydride | [2] |

| Catalyst/Base | Pyridine | [2] |

| Solvent | Pyridine (acts as both solvent and catalyst) | [2] |

| Temperature | 0 °C to Room Temperature | N/A |

| Reaction Time | Typically 2-6 hours (monitor by TLC) | N/A |

| Yield | Good to excellent | N/A |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from adamantanone.

Caption: General experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Formation of 2-Adamantyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the formation of 2-adamantyl acetate, a key intermediate in the synthesis of various adamantane derivatives with applications in medicinal chemistry and materials science.

Core Concepts: The Carbocation-Mediated Pathway

The formation of this compound is predominantly governed by mechanisms involving the generation of the secondary 2-adamantyl carbocation. This reactive intermediate can be accessed through several synthetic routes, most notably via Wagner-Meerwein rearrangement from a tertiary carbocation or through the solvolysis of a 2-adamantyl precursor with a suitable leaving group.

Mechanism 1: Wagner-Meerwein Rearrangement from 1-Adamantanol

A common and intriguing route to 2-adamantyl derivatives involves the acid-catalyzed rearrangement of 1-adamantanol. In the presence of a strong acid, 1-adamantanol is protonated, followed by the loss of a water molecule to form the tertiary 1-adamantyl carbocation. This cation, while relatively stable, can undergo a 1,2-hydride shift, a type of Wagner-Meerwein rearrangement, to yield the more stable secondary 2-adamantyl carbocation.[1][2] Subsequent nucleophilic attack by acetic acid as the solvent leads to the formation of this compound.

Logical Relationship of the Wagner-Meerwein Rearrangement Pathway

Caption: Wagner-Meerwein rearrangement pathway from 1-adamantanol to this compound.

Mechanism 2: Solvolysis of 2-Adamantyl Tosylate

A more direct route to this compound is the acetolysis of a 2-adamantyl derivative with a good leaving group, such as a tosylate. The solvolysis of 2-adamantyl tosylate in acetic acid proceeds via an SN1 mechanism. The tosolate group, being an excellent leaving group, departs to form the 2-adamantyl carbocation, which is then trapped by the solvent (acetic acid) to yield the final product. This reaction is a classic example of solvolysis and is often used as a benchmark for studying solvent effects in carbocation chemistry.

Experimental Workflow for Solvolysis of 2-Adamantyl Tosylate

Caption: General experimental workflow for the synthesis of this compound via solvolysis.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Adamantanol | Chloroacetic acid, solid acid catalyst | This compound | Variable | [1][2] |

| 2-Adamantyl tosylate | Acetic acid, reflux | This compound | Not specified | [3] |

| 2-Aminoadamantane | Acetic acid, NaNO₂ | This compound | Not specified |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts (ppm) for adamantyl and acetate protons. | [4] |

| ¹³C NMR | Chemical shifts (ppm) for adamantyl and acetate carbons. | [5][6] |

| Mass Spec. | m/z peaks corresponding to the molecular ion and fragmentation patterns. | [5] |

Note: Specific chemical shift values can be found in the referenced literature and databases such as PubChem.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Adamantyl Tosylate from 2-Adamantanol

This procedure outlines the preparation of the tosylate precursor necessary for the solvolysis reaction.

Materials:

-

2-Adamantanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-adamantanol in a minimal amount of pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-adamantyl tosylate.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acetolysis of 2-Adamantyl Tosylate

This protocol describes the formation of this compound via solvolysis.

Materials:

-

2-Adamantyl tosylate

-

Glacial acetic acid

-

Sodium acetate (optional, as a buffer)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-adamantyl tosylate in glacial acetic acid. Sodium acetate can be added to buffer the reaction.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.

Conclusion

The formation of this compound is a well-established process that proceeds through fascinating carbocation-mediated pathways. Understanding the underlying mechanisms, particularly the Wagner-Meerwein rearrangement and SN1 solvolysis, is crucial for controlling the synthesis and achieving desired product distributions. The provided experimental protocols offer a foundation for the practical synthesis of this valuable chemical intermediate, while the compiled quantitative data serves as a useful reference for characterization and analysis. This guide provides the necessary technical information for researchers and professionals working with adamantane derivatives in drug discovery and materials science.

References

A Deep Dive into the Structural Analysis of 2-Adamantyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-Adamantyl acetate, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its rigid adamantane cage. This document details the key spectroscopic and crystallographic characteristics of this compound, outlines relevant experimental protocols, and presents logical workflows for its structural elucidation.

Molecular Structure and Properties

This compound (C₁₂H₁₈O₂) is an ester derivative of 2-adamantanol and acetic acid. The adamantane moiety, a diamondoid hydrocarbon, imparts significant rigidity and lipophilicity to the molecule.[1] The IUPAC name for this compound is tricyclo[3.3.1.1³,⁷]decan-2-yl acetate.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |

| Molar Mass | 194.27 g/mol | [2] |

| IUPAC Name | tricyclo[3.3.1.1³,⁷]decan-2-yl acetate | [2] |

| CAS Number | 19066-22-9 | [2] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural characterization of this compound. The following sections summarize the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been recorded, though specific chemical shift assignments are not consistently published.[2] Based on data for other adamantane derivatives, the following assignments can be predicted. The carbonyl carbon of the acetate group is expected in the range of 170-171 ppm. The C2 carbon of the adamantane cage, bonded to the oxygen, would be significantly deshielded. The methyl carbon of the acetate group would appear around 21 ppm. The remaining adamantane carbons would have chemical shifts in the range of 27-38 ppm.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Adamantane CH, CH₂ | 1.5 - 2.5 | Multiplets |

| O-CH (C2-H) | ~4.8 | Broad Singlet |

| CO-CH₃ | ~2.0 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| C=O | 170.5 | |

| C2 (Adamantane) | ~75 | |

| Adamantane CH | 27-38 | |

| Adamantane CH₂ | 27-38 | |

| CO-CH₃ | 21.2 |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 194. The most abundant fragment ion is observed at m/z 134, which corresponds to the loss of acetic acid (60 Da) from the molecular ion, forming the adamantyl cation.[2]

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion |

| 134 | [C₁₀H₁₄]⁺ | Base Peak, [M - CH₃COOH]⁺ |

| 92 | [C₇H₈]⁺ | Further fragmentation of the adamantyl cage |

| 93 | [C₇H₉]⁺ | Further fragmentation of the adamantyl cage |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H (Adamantane) | Stretching | 2850 - 2950 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1230 - 1250 |

| C-H (Adamantane) | Bending | ~1450 |

Crystallographic Data

As of the latest literature search, a crystal structure for this compound has not been deposited in the primary crystallographic databases. Therefore, experimental data on bond lengths, bond angles, and the crystal system are not available. The parent adamantane molecule has a highly symmetric, diamond-like cage structure with C-C bond lengths of approximately 1.54 Å.[4] It can be inferred that the adamantane cage in this compound retains this rigid structure.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound, based on standard laboratory techniques and procedures for related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of 1-Adamantyl acetate and is a standard esterification procedure.

Materials:

-

2-Adamantanol

-

Acetic anhydride

-

Pyridine

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-adamantanol in pyridine.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the flask in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the product and remove the solvent in vacuo to yield pure this compound.

Analytical Techniques

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject an aliquot of the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5).

-

Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy:

-

Prepare a sample for analysis. For a solid, this can be done by preparing a KBr pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) for analysis in a solution cell. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of this compound and a conceptual representation of its mass spectrometry fragmentation.

References

Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Adamantane Scaffolds

The unique tricyclic aliphatic cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science. Its inherent lipophilicity, rigidity, and synthetic versatility have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of adamantane derivatives, focusing on their core applications, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Core Applications of Adamantane Derivatives

The adamantane moiety has been successfully incorporated into a variety of therapeutic agents, demonstrating its significant impact on drug discovery and development. Key application areas include:

-

Antiviral Agents: Adamantane derivatives were first recognized for their antiviral properties. Amantadine and its α-methyl analog, rimantadine, were among the first synthetic antiviral drugs approved for the treatment of influenza A infections.[1][2] Their mechanism of action involves the inhibition of the M2 proton channel of the virus, which is essential for viral uncoating and replication.[3][4]

-

Neuroprotective Agents: The neuroprotective effects of adamantane derivatives are prominently exemplified by memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] It is used in the treatment of moderate-to-severe Alzheimer's disease, where it modulates glutamatergic neurotransmission and mitigates excitotoxicity.[7][8] Other derivatives have also shown promise in targeting neurodegenerative pathways.[9][10][11][12]

-

Anticancer Agents: The lipophilic nature of the adamantane cage allows for enhanced penetration of cell membranes, making it a valuable component in the design of anticancer drugs. Various adamantane-containing compounds have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, with some exhibiting potent activity.[2][13][14][15]

-

Antidiabetic Agents: The adamantane scaffold is also present in modern antidiabetic drugs. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, features an adamantyl group that contributes to its pharmacokinetic and pharmacodynamic properties.

Quantitative Biological Data

The biological activity of adamantane derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for various adamantane derivatives in antiviral and anticancer assays.

Table 1: Antiviral Activity of Adamantane Derivatives

| Compound/Derivative | Virus Strain | Assay | IC50 (µM) | Reference(s) |

| Amantadine | Influenza A (H3N2) | Plaque Reduction | ~2.5 | [16] |

| Rimantadine | Influenza A (H3N2) | Plaque Reduction | ~0.7 | [16] |

| Glycyl-rimantadine (4b) | Influenza A/Hong Kong/68 | Not Specified | 0.11 | [16] |

| (R)-10 | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 8.1 | [17] |

| (S)-10 | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 13.7 | [17] |

| (2R,4S)-13 | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 18.4 | [17] |

| (4R,6S)-9a | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 11.3 | [17] |

| Amantadine Derivative 4A | Human Coronavirus 229E | Not Specified | 641.65 | [18] |

Table 2: Anticancer Activity of Adamantane Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference(s) |

| Adamantane-linked isothiourea (1) | PC-3 (Prostate) | MTT | > 50 | [13] |

| Adamantane-linked isothiourea (1) | HepG-2 (Liver) | MTT | > 50 | [13] |

| Adamantane-linked isothiourea (1) | HCT-116 (Colon) | MTT | > 50 | [13] |

| Adamantane-linked isothiourea (1) | MCF-7 (Breast) | MTT | 45.3 | [13] |

| Adamantane-linked isothiourea (1) | HeLa (Cervical) | MTT | 39.8 | [13] |

| Adamantane-linked isothiourea (2) | PC-3 (Prostate) | MTT | 22.4 | [13] |

| Adamantane-linked isothiourea (2) | HepG-2 (Liver) | MTT | 19.7 | [13] |

| Adamantane-linked isothiourea (2) | HCT-116 (Colon) | MTT | 28.6 | [13] |

| Adamantane-linked isothiourea (2) | MCF-7 (Breast) | MTT | 15.2 | [13] |

| Adamantane-linked isothiourea (2) | HeLa (Cervical) | MTT | 18.5 | [13] |

| Adaphostin | Various Cancer Cell Lines | Growth Inhibition | 0.079 - 9.2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of key adamantane derivatives are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Synthesis of Amantadine Hydrochloride

This procedure describes a general method for the synthesis of amantadine hydrochloride from 1-bromoadamantane.

Materials:

-

1-Bromoadamantane

-

Urea

-

Methanol

-

Tetrabutylammonium iodide (TBAI)

-

Sodium carbonate

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 1-bromoadamantane, urea, and sodium carbonate in methanol is prepared.

-

Tetrabutylammonium iodide (TBAI) is added as a phase transfer catalyst.

-

The reaction mixture is heated to reflux and stirred for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate amantadine hydrochloride.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of Rimantadine

The synthesis of rimantadine can be achieved through the reductive amination of 1-acetyladamantane.[19][20]

Materials:

-

1-Acetyladamantane

-

Ammonia

-

Hydrogen gas

-

Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)

-

Ethanol

-

Sodium borohydride

-

Hydrochloric acid

Procedure:

-

1-Acetyladamantane is dissolved in ethanol in a high-pressure reactor.

-

A metal catalyst is added to the solution.

-

The reactor is charged with ammonia and hydrogen gas to a high pressure.

-

The reaction mixture is heated to a high temperature (e.g., ~250°C) and stirred for several hours.[19]

-

Alternatively, a lower pressure and temperature synthesis involves the reduction of an imino intermediate formed from 1-acetyladamantane.[20]

-

In a separate procedure, 1-adamantane methyl ketone is reduced with sodium borohydride in ethanol.[21]

-

The pH is adjusted with hydrochloric acid to precipitate the product.[21]

-

The resulting solid is filtered, dissolved in ethanol, and treated with ammonia water to yield rimantadine.[21]

Synthesis of Memantine Hydrochloride

Memantine hydrochloride can be synthesized from 1-bromo-3,5-dimethyladamantane.

Materials:

-

1-Bromo-3,5-dimethyladamantane

-

Urea

-

Diphenyl ether

-

Aqueous Hydrochloric acid (HCl)

-

Dichloromethane

-

Ethanol

-

Ethyl acetate

Procedure:

-

A mixture of 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether is heated.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with a non-polar solvent.

-

The organic layer is washed and then treated with aqueous hydrochloric acid to form the hydrochloride salt.

-

The crude product is purified by recrystallization from a mixture of ethanol and ethyl acetate.

Synthesis of Vildagliptin

The synthesis of vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[22][23][24][25][26]

Materials:

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

3-amino-1-adamantanol

-

Potassium carbonate

-

Potassium iodide

-

Tetrahydrofuran (THF)

-

Butanone

-

Isopropanol

Procedure:

-

3-amino-1-adamantanol, potassium carbonate, and potassium iodide are suspended in tetrahydrofuran (THF).[23]

-

The mixture is cooled to below 0°C.[23]

-

A solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine in THF is added dropwise.[23]

-

The reaction is stirred for a few hours at low temperature and then warmed to 10°C.[23]

-

After the reaction is complete, the mixture is worked up, and the crude product is crystallized from butanone.[23]

-

The crude product is further purified by recrystallization from isopropanol to yield pure vildagliptin.[23]

Signaling Pathways and Experimental Workflows

The therapeutic effects of adamantane derivatives are rooted in their specific interactions with biological targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Mechanism of Action of Amantadine: M2 Proton Channel Inhibition

Amantadine's antiviral activity against influenza A is primarily due to its blockade of the M2 proton channel, a tetrameric protein essential for viral replication. By obstructing this channel, amantadine prevents the influx of protons into the virion, which is a critical step for the uncoating of the viral ribonucleoprotein complex and its release into the cytoplasm of the host cell.[1][3][4][27][28]

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Mechanism of Action of Memantine: NMDA Receptor Antagonism

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate leads to sustained, low-level activation of NMDA receptors, resulting in an influx of Ca2+ and subsequent excitotoxicity. Memantine blocks the NMDA receptor channel only when it is open, thereby preventing excessive Ca2+ influx while preserving normal synaptic transmission.[5][6][7][8][29]

Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.

Experimental Workflow: General Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often follows a multi-step process, starting from adamantane or a simple substituted adamantane. The following diagram illustrates a generalized workflow for the synthesis of a functionalized adamantane derivative.[30][31][32][33][34]

Caption: A generalized workflow for the synthesis of adamantane derivatives.

Conclusion

Adamantane and its derivatives continue to be a fertile ground for discovery in medicinal chemistry. The unique structural and physicochemical properties of the adamantane cage have been successfully leveraged to create drugs with diverse therapeutic applications. This technical guide has provided a snapshot of the current landscape of adamantane derivatives, highlighting their biological activities, synthetic methodologies, and mechanisms of action. For researchers and drug development professionals, the adamantane scaffold represents a proven and promising platform for the design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Further exploration of adamantane chemistry, aided by computational modeling and high-throughput screening, is poised to unlock even more of its therapeutic potential.

References

- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]

- 12. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. WO2021116897A1 - Process for the preparation of vildagliptin - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. Mechanism of the Pseudoirreversible Binding of Amantadine to the M2 Proton Channel [air.unimi.it]

- 28. pubs.acs.org [pubs.acs.org]

- 29. go.drugbank.com [go.drugbank.com]

- 30. arkat-usa.org [arkat-usa.org]

- 31. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Adamantyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-adamantyl acetate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to its bulky adamantane cage, this lipophilic ester exhibits unique physicochemical properties that are critical to understand for its effective use in research and drug development. This document outlines experimental protocols for determining its solubility and assessing its stability under various stress conditions, and provides a framework for data presentation and interpretation.

Solubility Profile of this compound

Predicted Solubility

The lipophilic nature of the adamantyl group suggests that this compound will exhibit low aqueous solubility.[1] Its solubility is predicted to increase in solvents with lower polarity. A summary of expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Poorly Soluble |

| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly Soluble |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble |

| Nonpolar | Hexane, Toluene, Dichloromethane | Freely Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

This method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[2]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Solid Phase Analysis: Analyze the remaining solid to ensure no phase transformation (e.g., polymorphism or solvation) has occurred during the experiment.

This method is useful for determining the temperature-dependent solubility of a compound.[3][4][5]

Protocol:

-

Preparation: Prepare a series of solutions of this compound in the solvent of interest at known concentrations.

-

Heating and Cooling Cycles: Subject each solution to controlled heating and cooling cycles.

-

Dissolution Temperature Determination: Visually or instrumentally (e.g., using a turbidity sensor) determine the temperature at which the last solid particle dissolves upon heating (saturation temperature).

-

Data Analysis: Plot the saturation temperatures against the corresponding concentrations to generate a solubility curve.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and structured format for easy comparison.

Table 2: Example of Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | GC-FID |

| Acetonitrile | 25 | Data to be determined | Data to be determined | GC-FID |

| Hexane | 25 | Data to be determined | Data to be determined | GC-FID |

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for its synthesis, storage, and application in drug development. The primary degradation pathways for esters like this compound are hydrolysis and solvolysis.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[6][7][8][9] These studies are essential for developing stability-indicating analytical methods.

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound (e.g., in a co-solvent like acetonitrile/water) with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) and a solution to a similar temperature.

-

Photodegradation: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Subject the samples to the stress conditions outlined above for various time points.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation for Stability Studies

The results of the stability studies should be summarized in a table to show the extent of degradation under different conditions.

Table 3: Example of Forced Degradation Data for this compound

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (RRT) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 h | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH, 25 °C | 8 h | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, 25 °C | 24 h | Data to be determined | Data to be determined | Data to be determined |

| Dry Heat, 80 °C | 7 days | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |

*RRT: Relative Retention Time

Analytical Methodologies

Accurate quantification of this compound is essential for both solubility and stability studies. Validated HPLC or GC methods are recommended.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method with UV detection is suitable for quantifying this compound, especially in stability studies where separation of degradation products is critical.

Example HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~210 nm (as acetate has a weak chromophore)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Gas Chromatography (GC) Method

A GC method with a Flame Ionization Detector (FID) is well-suited for the analysis of volatile and thermally stable compounds like this compound, particularly for solubility determination in organic solvents.[10][11][12][13]

Example GC Parameters:

-

Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium or Hydrogen

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, ramp to 250 °C

-

Injection Mode: Split

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by acid or base.

Caption: Primary Hydrolytic Degradation Pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data for this compound is limited in the current literature, the detailed experimental protocols and data presentation formats outlined herein offer a robust approach for researchers and drug development professionals to generate the necessary data for their applications. The provided workflows and degradation pathway diagram serve as valuable visual aids for understanding and implementing these studies. It is recommended that these general protocols be optimized for the specific laboratory conditions and analytical instrumentation available.

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. future4200.com [future4200.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. onyxipca.com [onyxipca.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scielo.br [scielo.br]

- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Adamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

Adamantane and its derivatives are of significant interest in materials science, nanotechnology, and medicinal chemistry due to their unique rigid, cage-like structure. A thorough understanding of their thermodynamic properties is crucial for applications ranging from the development of novel polymers and energetic materials to the design of new pharmaceuticals. This guide provides a comprehensive overview of the key thermodynamic parameters of adamantane compounds, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.

Thermodynamic Data of Adamantane and its Derivatives

The thermodynamic properties of a compound govern its stability, phase behavior, and reactivity. For adamantane and its derivatives, these properties are largely influenced by the rigid and highly symmetric molecular structure. The following tables summarize key quantitative thermodynamic data for adamantane and selected derivatives, compiled from various experimental and computational studies.

Table 1: Molar Thermodynamic Properties of Adamantane (C₁₀H₁₆)

| Property | Symbol | Value | Units | Reference |

| Molar Mass | M | 136.23 | g/mol | [1] |

| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | ΔfH°(cr) | -173.5 ± 1.8 | kJ/mol | [2] |

| Standard Molar Enthalpy of Combustion (crystal, 298.15 K) | ΔcH°(cr) | -6029.0 ± 1.7 | kJ/mol | [2] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔsubH° | 59.0 ± 4.0 | kJ/mol | [1] |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | 48.2 | kJ/mol | [1] |

| Molar Heat Capacity (crystal, 298.15 K) | Cp(cr) | 189.74 | J/(mol·K) | [1] |

| Standard Molar Entropy (crystal, 298.15 K) | S°(cr) | 201.3 | J/(mol·K) | [3] |

| Melting Point | Tfus | 542.15 - 552 | K | [1] |

| Boiling Point | Tboil | 444.15 | K | [4] |

| Vapor Pressure (25 °C) | P | 0.88 - 0.9 | mmHg | [4][5] |

| Density (20 °C) | ρ | 1.07 | g/cm³ | [4] |

Table 2: Phase Transition Data for Adamantane and Derivatives

| Compound | Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/(mol·K)) | Reference |

| Adamantane | Solid II → Solid I (crystal-plastic) | 208.62 | 3.376 | 16.18 | [1] |

| Solid I → Liquid (melting) | ~543 | 12.1 | - | [6] | |

| 1-Adamantanol | Order-Disorder | 359 (heating), 342 (cooling) | - | 36 (heating), 34 (cooling) | [7] |

| 1-Fluoroadamantane | Solid-Solid | 231 (heating), 227 (cooling) | 1.65 | 7.3 | [8] |

| 2-Chloroadamantane | Phase I → Phase II | 242 (heating), 231 (cooling) | 8.3 | 35 | [9] |

| Phase II → Phase III | 227 (heating), 178 (cooling) | 0.47 | 2.3 | [9] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of adamantane compounds relies on a suite of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

2.1 Adiabatic Calorimetry for Heat Capacity and Phase Transition Measurement

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature. It is particularly well-suited for studying phase transitions.[2][10][11]

-

Apparatus: A vacuum adiabatic calorimeter is used, which consists of a sample container (calorimeter) suspended within a series of concentric, evacuated shields. The temperature of the inner shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.

-

Sample Preparation: A precisely weighed sample of the adamantane compound is sealed in the calorimeter, which is then evacuated and filled with a small amount of helium gas to facilitate thermal equilibrium.

-

Measurement Procedure:

-

The calorimeter and sample are cooled to the starting temperature (e.g., liquid nitrogen temperature).

-

A known amount of electrical energy (Q) is supplied to the calorimeter's heater, causing a small increase in temperature (ΔT).

-

The temperature of the sample is monitored with a platinum resistance thermometer until thermal equilibrium is reached.

-

The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.

-

This process is repeated in small temperature increments over the desired temperature range.

-

-

Phase Transition Analysis: A phase transition is identified by a sharp peak in the heat capacity versus temperature curve. The enthalpy of transition (ΔtrsH) is determined by integrating the area under this peak, and the entropy of transition (ΔtrsS) is calculated as ΔtrsS = ΔtrsH / Ttrs, where Ttrs is the transition temperature.

2.2 Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[2][11]

-

Apparatus: A static bomb calorimeter is employed. This consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known mass of water in an isothermal or isoperibol jacket.

-

Sample Preparation: A pellet of the adamantane compound of known mass is placed in a crucible inside the bomb. A fuse wire is positioned in contact with the sample.

-

Measurement Procedure:

-

The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The energy of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion (ΔcH°) using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

2.3 Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to measure the vapor pressure of solids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined.[12]

-

Apparatus: The apparatus consists of a Knudsen effusion cell, which is a small, thermostated container with a tiny orifice of known area. The cell is placed in a high-vacuum chamber.

-

Sample Preparation: The adamantane compound is placed inside the effusion cell.

-

Measurement Procedure:

-

The cell is heated to a constant, known temperature (T).

-

The molecules of the substance effuse through the orifice into the vacuum.

-

The rate of mass loss ( dm/dt ) is measured over a specific time interval by weighing the cell before and after the experiment or by using a quartz crystal microbalance.

-

The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A, where R is the gas constant, M is the molar mass, and A is the area of the orifice.

-

The measurements are repeated at several different temperatures.

-

-

Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(lnP)/d(1/T) = -ΔsubH/R.

2.4 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is widely used to determine transition temperatures and enthalpies.[8][9][13]

-

Apparatus: A DSC instrument contains two pans: a sample pan containing the adamantane compound and a reference pan (usually empty). The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain both pans at the same temperature is measured.

-

Measurement Procedure:

-

A small, known mass of the sample is sealed in an aluminum pan.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is scanned over the desired range at a constant heating or cooling rate.

-

The resulting thermogram plots heat flow versus temperature.

-

-

Data Analysis:

-

Phase Transitions: Endothermic or exothermic peaks in the thermogram indicate phase transitions. The peak onset temperature is typically taken as the transition temperature.

-

Enthalpy of Transition: The enthalpy of the transition is calculated by integrating the area of the corresponding peak. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

-

Visualizing Thermodynamic Processes

Graphical representations are invaluable for understanding complex experimental workflows and physical phenomena. The following diagrams, generated using the DOT language, illustrate key processes related to the thermodynamic characterization of adamantane compounds.

Caption: Workflow for determining thermodynamic properties of adamantane compounds.

Caption: Phase transitions of adamantane as a function of temperature.

Conclusion

The thermodynamic properties of adamantane and its derivatives are fundamental to their scientific and industrial applications. The data and methodologies presented in this guide offer a robust foundation for researchers and professionals working with these fascinating cage-like molecules. The high degree of molecular symmetry and the presence of plastic crystalline phases in many adamantane compounds lead to unique thermal behaviors that continue to be an active area of research. A comprehensive understanding of these properties is essential for the rational design of new materials and therapeutic agents.

References

- 1. Adamantane [webbook.nist.gov]

- 2. Thermodynamic properties of adamantane revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Adamantane(281-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. adamantane, 281-23-2 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Phase transitions in adamantane derivatives: 2-chloroadamantane - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic properties of adamantane revisited | NIST [nist.gov]

- 12. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamics in the ordered and disordered phases of barocaloric adamantane - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05412D [pubs.rsc.org]

Methodological & Application

2-Adamantyl Acetate: A Bulky Protecting Group for Enhanced Stability and Lipophilicity in Chemical Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount. The 2-adamantyl group, introduced via reagents like 2-adamantyl acetate, has emerged as a valuable tool for the temporary masking of various functional groups. Its defining characteristic is its significant steric bulk, a consequence of the rigid, diamondoid structure of the adamantane cage. This bulk confers a high degree of stability to the protected functional group, shielding it from a wide range of reaction conditions. Furthermore, the inherent lipophilicity of the adamantane moiety can enhance the solubility of synthetic intermediates in organic solvents and influence the pharmacokinetic properties of final drug molecules.

This document provides detailed application notes and experimental protocols for the use of the 2-adamantyl group as a protecting agent for carboxylic acids, amines, and hydroxyl groups.

Key Applications

The 2-adamantyl group finds its primary applications in:

-

Peptide Synthesis: The 2-adamantyloxycarbonyl (Adoc) group is employed for the protection of the ε-amino group of lysine, the hydroxyl group of tyrosine, and the imidazole moiety of histidine.[1] Its stability under conditions used for the removal of other protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, allows for orthogonal protection strategies.

-

Drug Development: The incorporation of an adamantane cage can increase a drug candidate's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. The steric hindrance provided by the adamantyl group can also enhance metabolic stability by shielding susceptible functionalities from enzymatic degradation.[2]

-

Complex Molecule Synthesis: In the total synthesis of natural products and other complex organic molecules, the robust nature of the 2-adamantyl protecting group allows it to withstand a variety of reaction conditions, making it a reliable choice for long synthetic sequences.

Data Presentation

Table 1: Stability of 2-Adamantyl Protecting Groups Under Various Conditions

| Protecting Group | Functional Group Protected | Reagent/Condition | Stability | Reference |

| 2-Adamantyl Ester | Carboxylic Acid | H₂SO₄ in CH₂Cl₂ | Labile | [3] |

| 2-Adamantyl Ester | Carboxylic Acid | Trifluoroacetic Acid (TFA) | Labile | [4] |

| 2-Adamantyl Ester | Carboxylic Acid | Piperidine | Stable | [4] |

| 2-Adamantyloxycarbonyl (Adoc) | Amine (Lysine ε-NH₂) | Trifluoroacetic Acid (TFA) | Stable | |

| 2-Adamantyloxycarbonyl (Adoc) | Amine (Lysine ε-NH₂) | Tertiary Amines | Stable | |

| 2-Adamantyloxycarbonyl (Adoc) | Imidazole (Histidine) | Trifluoroacetic Acid (TFA) | Stable | |

| 2-Adamantyloxycarbonyl (Adoc) | Imidazole (Histidine) | 1-Hydroxybenzotriazole (HOBt) | Stable | |

| 2-Adamantyl Ester | Carboxylic Acid | Basic Hydrolysis (e.g., NaOH) | Labile | [5] |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a 2-Adamantyl Ester

This protocol describes the esterification of a generic carboxylic acid with 2-adamantanol.

Materials:

-

Carboxylic acid

-

2-Adamantanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and 2-adamantanol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-adamantyl ester.

Protocol 2: Deprotection of a 2-Adamantyl Ester using Strong Acid

This protocol outlines the cleavage of a 2-adamantyl ester using sulfuric acid in dichloromethane.[3]

Materials:

-

2-Adamantyl ester

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Appropriate solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the 2-adamantyl ester (1.0 eq) in dichloromethane.

-

Carefully add concentrated sulfuric acid (e.g., 0.1 to 0.5 equivalents, optimization may be required) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting carboxylic acid by recrystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a 2-Adamantyloxycarbonyl (Adoc) Protected Amino Acid

This protocol provides a general workflow for the incorporation of an Adoc-protected amino acid during Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid loaded resin

-

20% Piperidine in dimethylformamide (DMF)

-

Adoc-protected amino acid (e.g., Fmoc-Lys(Adoc)-OH)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Adoc-protected Amino Acid:

-

Pre-activate the Adoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

-

Wash the resin extensively with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note that the Adoc group will remain intact under these conditions.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash to obtain the crude peptide with the Adoc group still attached.

-

The Adoc group can be removed in a subsequent step if required, using stronger acidic conditions than those used for the final cleavage.

-

Mandatory Visualization

Caption: General workflow for the use of a 2-adamantyl protecting group.

Caption: Solid-phase peptide synthesis workflow using an Adoc-protected amino acid.

References

- 1. rsc.org [rsc.org]

- 2. KR100754554B1 - Method for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Buy this compound (EVT-1192212) | 19066-22-9 [evitachem.com]

Application Note: A Detailed Protocol for the Fisher Esterification of 1-Adamantanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of adamantyl esters via the Fisher esterification of 1-adamantanol. Adamantane derivatives are crucial building blocks in medicinal chemistry and materials science, and their ester derivatives are of significant interest. This guide details the reaction setup, workup, purification, and characterization, and includes quantitative data for representative reactions.

Introduction

The Fisher esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] This method is widely applicable for the synthesis of various esters, including those derived from sterically hindered alcohols like 1-adamantanol. Adamantyl esters are valuable intermediates in the synthesis of pharmaceuticals and advanced materials due to the unique lipophilic and rigid structure of the adamantane cage. This protocol provides a reliable method for synthesizing 1-adamantyl acetate from 1-adamantanol and acetic anhydride, a variation of the classic Fisher esterification that often provides high yields.[2][3]

Experimental Workflow

The overall workflow for the synthesis of 1-adamantyl esters via Fisher esterification is depicted below. The process involves the reaction of 1-adamantanol with a carboxylic acid or anhydride under acidic catalysis, followed by a series of workup and purification steps to isolate the final product.

Figure 1. General workflow for the Fisher esterification of 1-adamantanol.

Detailed Experimental Protocol: Synthesis of 1-Adamantyl Acetate

This protocol is adapted from a high-yield synthesis of 1-adamantyl acetate.[3]

3.1 Materials and Reagents

-

1-Adamantanol

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[2]

-

Deionized Water

3.2 Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

-

Standard laboratory glassware

3.3 Reaction Procedure

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-adamantanol (1.0 eq).

-

Add a suitable solvent such as n-heptane.[2] For a solvent-free reaction, proceed to the next step.

-

Slowly add concentrated sulfuric acid (e.g., ~0.05 eq) to the mixture with stirring.[2]

-

Add acetic anhydride (1.2 eq) dropwise to the flask. An exothermic reaction may be observed.[2]

-

Attach a reflux condenser and heat the mixture under vigorous stirring. Typical reaction times vary from 1 to 15 hours at temperatures between 60-110 °C.[1][2] The reaction can be monitored by Thin Layer Chromatography (TLC).[4]

3.4 Workup and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing cold water or crushed ice.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent like dichloromethane) multiple times.[2][5]

-

Combine the organic extracts and wash sequentially with:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[5][6]

-

The resulting crude product can be purified by distillation or column chromatography (using silica gel with a non-polar eluent like n-hexane or dichloromethane) to yield the pure ester.[2][7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various adamantyl esters.

Table 1: Reaction Conditions and Yields for Adamantyl Esters

| Ester Product | Carboxylic Acid / Anhydride | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1-Adamantyl Acetate | Acetic Anhydride | H₂SO₄ | 15 | 21 | 89-90 | [2][3] |

| 1-Adamantyl-Methyl Ether (AME) | 1-Adamantyl methanesulfonate | TEA | 24 | 60 | 75 | [7] |

| 1,1'-Diadamantyl Ether (DAES) | 1-Adamantanecarboxylic acid | - | - | - | 99 | [7] |

| Tert-Butyl-1-Adamantanecarboxylate (ATES) | 1-Adamantanecarboxylic acid | - | - | - | 53 | [7] |

*Note: AME and DAES are included for comparative purposes but are synthesized via related, but not identical, esterification or etherification routes.

Table 2: Characterization Data for 1-Adamantyl Acetate

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Low melting solid |

| Purity (by qNMR) | >99%[3] |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

2-Adamantyl Acetate: A Versatile Precursor for the Synthesis of Adamantane-Based Antiviral Drugs

Application Note

Introduction

Adamantane derivatives, most notably amantadine and rimantadine, have been historically significant in the management of influenza A infections. Their mechanism of action involves the inhibition of the viral M2 proton ion channel, a crucial component in the viral uncoating process within infected host cells.[1][2][3] 2-Adamantyl acetate serves as a valuable and versatile precursor for the synthesis of these and other bioactive adamantane-based compounds. Its stable structure allows for controlled functionalization at the 2-position of the adamantane cage, providing a strategic entry point for the introduction of amine functionalities essential for antiviral activity. This document outlines the application of this compound in the synthesis of adamantane antivirals and provides detailed protocols for the key transformations involved.

Antiviral Mechanism of Action

Adamantane-based antivirals, such as amantadine and rimantadine, specifically target the M2 protein of the influenza A virus.[1][3] The M2 protein forms a homotetrameric proton-selective ion channel embedded in the viral envelope.[4][5] During the initial stages of infection, after the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel.[2][6] This activation allows protons to flow from the endosome into the interior of the virion.[3][5]

The influx of protons lowers the internal pH of the virus, which in turn weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes.[2][5] This dissociation is a critical step for the release of the viral genome into the cytoplasm, a process known as uncoating.[2][7] Adamantane derivatives physically block the M2 ion channel, preventing this proton influx.[8][9] By inhibiting the acidification of the viral core, these drugs stabilize the M1-RNP interaction and effectively halt the uncoating process, thereby preventing viral replication.[2][3]

Data Presentation

The following tables summarize the antiviral activity and cytotoxicity of representative adamantane derivatives against various influenza A strains.

Table 1: Antiviral Activity and Cytotoxicity of Amantadine and Rimantadine Analogs

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Gly-Thz-rimantadine | A/Hongkong/68 (H3N2) | Not Specified | 0.11 µg/mL | 50 µg/mL | 454.5 | [2] |

| Enol ester 10 (R/S) | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | Not Specified | 7.7 | >40 | >5.2 | [7] |

| (2R,4S)-13 | A/California/7/2009 (H1N1)pdm09 | Not Specified | 18.4 | Not Specified | Not Specified | [7] |

| (2R,4S)-13 | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | Not Specified | 17.6 | Not Specified | Not Specified | [7] |

| Amantadine | HCoV-229E | MDBK | >50 µg/mL | Not Specified | Not Specified | [10] |

| Rimantadine | HCoV-229E | MDBK | >50 µg/mL | Not Specified | Not Specified | [10] |

| Adamantyltetrazole 3a | A/Puerto Rico/8/34 (H1N1) | Not Specified | 31-2 µg/mL | 46-4 µg/mL | Low | [11] |

| Adamantyltetrazole 3d | A/Puerto Rico/8/34 (H1N1) | Not Specified | 31-2 µg/mL | 46-4 µg/mL | Low | [11] |

| Adamantyltetrazole 3e | A/Puerto Rico/8/34 (H1N1) | Not Specified | 31-2 µg/mL | 46-4 µg/mL | Low | [11] |

Table 2: Prophylactic and Therapeutic Efficacy of Amantadine and Rimantadine against Influenza A

| Drug | Application | Efficacy Metric | Result | Confidence Interval (95%) | Reference |

| Amantadine | Prophylaxis | Prevention of Influenza-Like Illness (ILI) | 25% | 13% to 36% | [12][13] |

| Amantadine | Prophylaxis | Prevention of Confirmed Influenza A | 61% | 35% to 76% | [12][13] |

| Amantadine | Treatment | Reduction in Fever Duration | 1 day | 0.7 to 1.2 days | [12][13] |

| Rimantadine | Prophylaxis (Children) | Prevention of Influenza A | 89% (RR 0.11) | 70% to 96% | [14] |

| Rimantadine | Treatment (Children) | Reduction of Fever on Day 3 | 64% (RR 0.36) | 9% to 86% | [14] |

Experimental Protocols

The synthesis of antiviral adamantane derivatives from this compound proceeds through a multi-step pathway involving the key intermediate, adamantanone.

Step 1: Hydrolysis of this compound to 2-Adamantanol

This protocol describes the base-catalyzed hydrolysis of this compound to yield 2-adamantanol.

Materials:

-

This compound

-

Methanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-